molecular formula C14H17NO3 B6461518 methyl 1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2549024-58-8

methyl 1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B6461518
CAS No.: 2549024-58-8
M. Wt: 247.29 g/mol
InChI Key: VHPFNWZDTKNUTH-UHFFFAOYSA-N
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Description

Methyl 1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.12084340 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10-5-3-4-6-11(10)8-15-9-12(7-13(15)16)14(17)18-2/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPFNWZDTKNUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound belongs to the class of N-substituted pyrrolidinones. Its structure features:

  • A five-membered pyrrolidine ring
  • A ketone group at position 5
  • A methyl ester group at position 3
  • A nitrogen atom substituted with a methyl group and a benzyl group with an additional methyl group on the phenyl ring at position 2

This unique arrangement contributes to its chemical properties and potential biological activities, which are still under investigation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may bind to enzymes or receptors, modulating their activity, which can lead to various biological effects. For instance, it may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. However, detailed molecular targets and pathways need further elucidation.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research on related pyrrolidinone derivatives has demonstrated structure-dependent anticancer activity against human lung cancer cell lines (A549). For example, certain modifications in the structure significantly affected cell viability, indicating that this compound could be further explored for its anticancer potential .

Table 1: Summary of Biological Activities

Study Biological Activity Model/System Findings
Study 1AntimicrobialVarious pathogensIdentified potential against Gram-positive bacteria
Study 2AnticancerA549 cellsStructure-dependent reduction in cell viability observed
Study 3AntioxidantDPPH assayRelated compounds showed significant antioxidant activity

Key Research Findings

  • Antimicrobial Properties : Compounds in the pyrrolidinone class have shown promising results against resistant bacterial strains.
  • Anticancer Mechanisms : Structure modifications in related compounds have led to varying degrees of cytotoxicity in cancer cell lines.
  • Antioxidant Activity : Some derivatives exhibited antioxidant properties potentially beneficial for therapeutic applications .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of methyl 1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent esterification. The compound's structure features a pyrrolidine core, which is a common motif in many bioactive molecules.

Key Synthetic Routes:

  • Pyrrolidine Formation: The initial step often involves cyclization reactions that form the pyrrolidine ring from suitable precursors.
  • Esterification: The carboxylic acid group is converted to an ester, enhancing solubility and bioavailability.

Biological Activities

This compound has been investigated for various biological activities, including:

Antioxidant Activity

Research indicates that derivatives of 5-oxopyrrolidine compounds exhibit antioxidant properties. For instance, studies have shown that certain derivatives demonstrate significant reducing power in assays designed to measure antioxidant activity . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Oxime derivatives related to this class of compounds have shown efficacy against various cancer cell lines, indicating that modifications to the core structure can enhance biological activity .

Case Study Example:
A study involving oxime derivatives demonstrated their ability to inhibit key signaling pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

Cancer Therapy

Due to its potential anticancer properties, this compound could be developed into a therapeutic agent targeting specific cancer types. The modulation of key pathways involved in tumor growth makes it a candidate for further development.

Neurological Disorders

The structural features of pyrrolidines often correlate with neuroprotective effects. Compounds in this class have been explored for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with central nervous system targets.

Comparative Analysis of Related Compounds

To better understand the applications of this compound, a comparative analysis with related compounds can provide insights into structure-activity relationships (SAR).

Compound NameStructureNotable ActivityReferences
Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylateStructureAntioxidant
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylateStructureAnticancer
Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylateStructureNeuroprotective

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